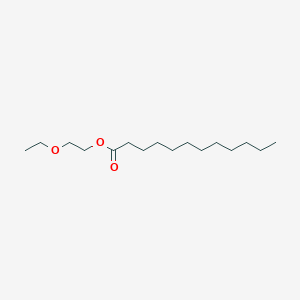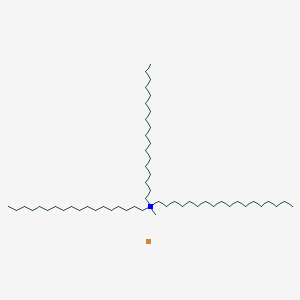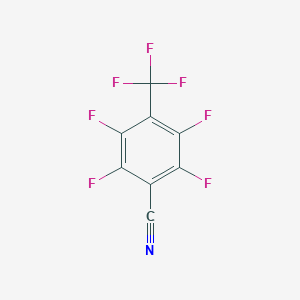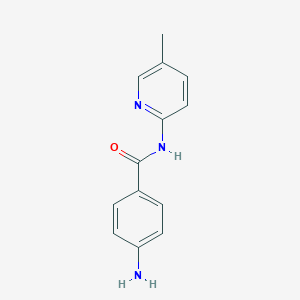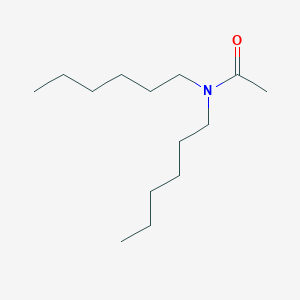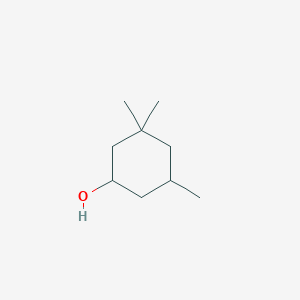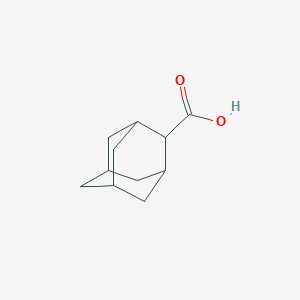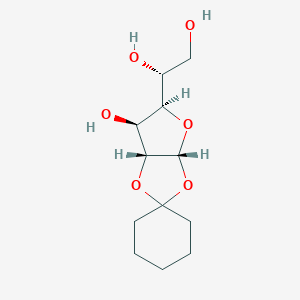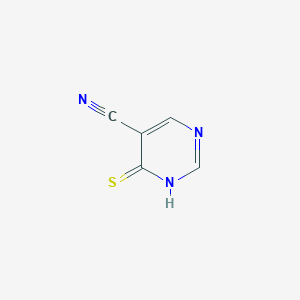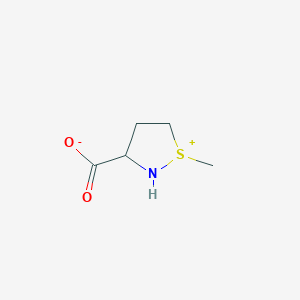
Dehydromethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydromethionine is a naturally occurring amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a non-proteinogenic amino acid that is structurally similar to methionine, but with a double bond between the carbon atoms in the side chain. This unique structure gives dehydromethionine distinct biochemical and physiological properties that make it an attractive target for investigation.
Wirkmechanismus
The mechanism of action of dehydromethionine is not fully understood, but it is thought to involve interactions with cellular signaling pathways and protein synthesis machinery. Some studies have suggested that dehydromethionine may inhibit protein synthesis by interfering with the function of ribosomes, while others have proposed that it may act as a signaling molecule that regulates gene expression.
Biochemische Und Physiologische Effekte
Dehydromethionine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress. In addition, dehydromethionine has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dehydromethionine in lab experiments is its structural similarity to methionine, which allows for easy incorporation into proteins. In addition, its unique properties make it a useful tool for studying protein synthesis and modification. However, one limitation is that dehydromethionine is not naturally occurring in most organisms, which may limit its applicability in certain experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research on dehydromethionine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new methods for synthesizing dehydromethionine, which could improve its efficiency and reduce costs. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of dehydromethionine, as well as its mechanism of action.
Synthesemethoden
Dehydromethionine can be synthesized via a variety of methods, including chemical synthesis and enzymatic conversion. One common approach involves the use of enzymes such as L-methionine gamma-lyase, which can convert L-methionine to dehydromethionine in a one-step reaction. Chemical synthesis methods have also been developed, although they tend to be more complex and less efficient than enzymatic approaches.
Wissenschaftliche Forschungsanwendungen
Dehydromethionine has a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of interest is its potential as a tool for studying protein synthesis and modification. Dehydromethionine can be incorporated into proteins in place of methionine, allowing researchers to study the effects of this structural modification on protein function and stability.
Eigenschaften
CAS-Nummer |
17575-30-3 |
|---|---|
Produktname |
Dehydromethionine |
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.2 g/mol |
IUPAC-Name |
1-methyl-1,2-thiazolidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C5H9NO2S/c1-9-3-2-4(6-9)5(7)8/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
QIQGSRUNFMOWCE-UHFFFAOYSA-N |
SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
Kanonische SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
Andere CAS-Nummern |
17575-30-3 |
Synonyme |
dehydromethionine S-methylisothiazolidine-3-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



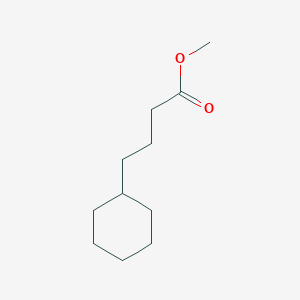
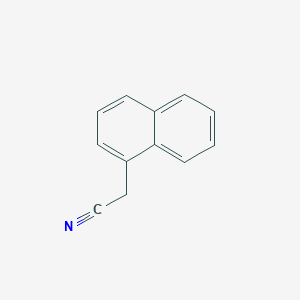
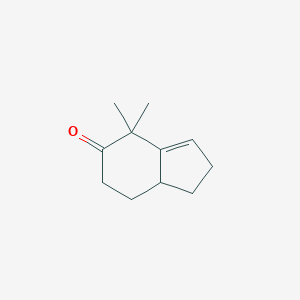
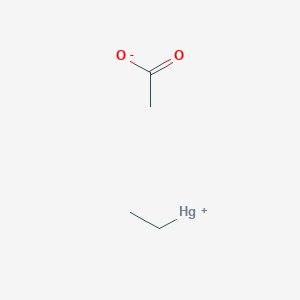
![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
